methylidyneoxidanium

Description

Methylidyneoxidanium, chemically represented as HCO⁺, is a positively charged ion (cation) formed by the protonation of carbon monoxide (CO). It is a linear triatomic species with a central carbon atom bonded to both hydrogen and oxygen. This ion is of significant interest in astrochemistry due to its abundance in interstellar molecular clouds and its role as a precursor in ion-molecule reactions . HCO⁺ is highly reactive, participating in dissociative recombination with electrons to form neutral CO and hydrogen atoms. Its spectroscopic signature (e.g., rotational transitions at millimeter wavelengths) has been instrumental in mapping interstellar media .

Properties

Molecular Formula |

CO+ |

|---|---|

Molecular Weight |

28.01 g/mol |

IUPAC Name |

methylidyneoxidanium |

InChI |

InChI=1S/CO/c1-2/q+1 |

InChI Key |

BOJPITGAFFYFJK-UHFFFAOYSA-N |

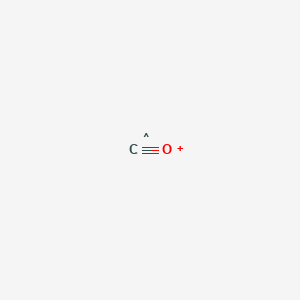

SMILES |

[C]#[O+] |

Canonical SMILES |

[C]#[O+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize HCO⁺’s properties, we compare it with structurally or functionally analogous ions and molecules, including hydronium (H₃O⁺), protonated hydrogen cyanide (HCNH⁺), and neutral carbon monoxide (CO).

Table 1: Key Properties of HCO⁺ and Similar Compounds

| Property | HCO⁺ | H₃O⁺ | HCNH⁺ | CO |

|---|---|---|---|---|

| Molecular Formula | HCO⁺ | H₃O⁺ | HCNH⁺ | CO |

| Charge | +1 | +1 | +1 | 0 |

| Structure | Linear | Trigonal pyramidal | Linear | Linear |

| Bond Length (Å) | C-O: 1.11, C-H: 1.09 | O-H: 0.97 | C-N: 1.16, C-H: 1.06 | C-O: 1.13 |

| Stability | High in gas phase | Stable in acidic solutions | Metastable in interstellar media | Highly stable |

| Primary Occurrence | Interstellar medium | Aqueous solutions | Molecular clouds | Terrestrial/space environments |

Reactivity and Chemical Behavior

HCO⁺ vs. H₃O⁺ :

HCO⁺ reacts primarily via electron recombination (e.g., $ \text{HCO⁺} + e^- \rightarrow \text{CO} + \text{H} $), whereas H₃O⁺ participates in acid-base reactions (e.g., $ \text{H₃O⁺} + \text{OH⁻} \rightarrow 2\text{H₂O} $) . HCO⁺’s reactivity is less pH-dependent compared to H₃O⁺, which dominates aqueous proton transfer.HCO⁺ vs. HCNH⁺ :

Both ions are interstellar tracers, but HCNH⁺ exhibits stronger dipole moments, making its rotational transitions more intense. HCO⁺’s formation pathway (CO + H₃⁺ → HCO⁺ + H₂) contrasts with HCNH⁺’s synthesis via HCN protonation .HCO⁺ vs. CO :

Neutral CO is chemically inert under standard conditions, whereas HCO⁺ is a strong electrophile. The protonation of CO to form HCO⁺ reduces bond order (from 3 in CO to ~2.5 in HCO⁺), weakening the C-O bond .

Thermodynamic and Kinetic Data

- Proton Affinity :

CO has a proton affinity of 594 kJ/mol, lower than H₂O (697 kJ/mol), explaining why H₃O⁺ is more prevalent in aqueous systems . - Dissociation Energy :

HCO⁺ requires 8.3 eV for dissociation (C-O bond), compared to 5.1 eV for H₃O⁺ (O-H bond).

Notes on Contradictions and Limitations

While HCO⁺ is well-studied in gas-phase chemistry, its behavior in condensed phases (e.g., solubility in cryogenic liquids) remains poorly understood.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.